molecular formula C18H15N5OS B2571088 4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 1111432-55-3

4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No. B2571088
CAS RN: 1111432-55-3
M. Wt: 349.41
InChI Key: QQJDQHWKXJVKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a triazole ring . Thiazoles are a class of compounds that have been found to have diverse biological activities .


Molecular Structure Analysis

The structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also includes a triazole ring, which is a five-membered ring with three nitrogen atoms. The exact structure would depend on the positions of these rings and the attached functional groups.


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Thiazoles are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The compound’s structure, which includes a thiazole ring, is similar to known antimicrobial drugs like sulfathiazole . It could potentially be used to develop new antibiotics, especially targeting resistant strains of bacteria by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.

Anticancer Research

The triazole ring present in the compound is often seen in molecules with anticancer activities. This compound could be investigated for its potential to act as a kinase inhibitor, which is a common strategy in targeted cancer therapies. It may interfere with cell signaling pathways that are overactive in cancer cells .

Antioxidant Properties

Compounds with thiazole moieties have shown antioxidant capabilities. This compound could be explored for its ability to scavenge free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in many chronic diseases .

Neuroprotective Agent

Given the structural similarity to other thiazole-containing compounds, this molecule could be researched for neuroprotective effects. It may have applications in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .

Anti-inflammatory Applications

The anti-inflammatory potential of thiazole derivatives is well-documented. This compound could be studied for its efficacy in reducing inflammation, possibly by inhibiting the production of pro-inflammatory cytokines or through the modulation of immune cell activity .

Antiviral and Antifungal Uses

The thiazole ring is a common feature in several antiviral and antifungal agents. Research could be directed towards evaluating the efficacy of this compound against various viral infections and fungal pathogens, potentially acting by disrupting the replication process or cell membrane integrity .

Quorum Sensing Inhibitor

In the field of microbiology, quorum sensing is a system of stimulus and response correlated to population density. This compound could be investigated for its ability to inhibit quorum sensing, thereby preventing bacterial colonization and biofilm formation, which is crucial in combating bacterial infections .

Development of Diagnostic Agents

The unique structure of this compound, with its potential for varied biological activity, could be utilized in the development of diagnostic agents. It could be tagged with a radioactive isotope or fluorescent marker and used in imaging techniques to diagnose diseases .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Thiazole derivatives have been found to have a variety of biological activities, including antimicrobial, antifungal, and antitumor activities .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Thiazole derivatives are a promising area of research due to their diverse biological activities .

properties

IUPAC Name

5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-24-15-10-6-5-9-13(15)14-11-25-18(20-14)16-17(19)23(22-21-16)12-7-3-2-4-8-12/h2-11H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJDQHWKXJVKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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